molecular formula C14H15ClN6O2S2 B2871068 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034324-65-5

5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2871068
CAS No.: 2034324-65-5
M. Wt: 398.88
InChI Key: VVYLOYFVYIXLJP-UHFFFAOYSA-N
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Description

5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule designed for research applications, featuring a [1,2,4]triazolo[4,3-b]pyridazine core scaffold. This heterocyclic system is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents . Compounds based on the triazolopyridazine scaffold have demonstrated a wide range of potential biological activities. Specifically, research into structurally related [1,2,4]triazolo[4,3-a]pyridine sulfonamides has identified promising antimalarial activity against Plasmodium falciparum , with molecular docking studies suggesting falcipain-2 (FP-2) as a potential enzymatic target . Inhibition of this cysteine protease is a validated strategy for hindering parasitic growth . The presence of both the triazolopyridazine ring and a sulfonamide functional group in this compound suggests potential for similar investigative pathways in antiparasitic research, as sulfonamides are established components in clinical antimalarial treatments . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2S2/c15-10-3-6-14(24-10)25(22,23)16-9-13-18-17-11-4-5-12(19-21(11)13)20-7-1-2-8-20/h3-6,16H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYLOYFVYIXLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=C(S4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the pyrrolidine group: The pyrrolidine moiety is introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.

    Attachment of the thiophene ring: The thiophene ring is incorporated through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Functionalization at the C3-Methylene Position

The methylene bridge (-CH₂-) at position 3 is critical for coupling the sulfonamide moiety:

  • Chloroacetylation : Reaction of the triazolo-pyridazine intermediate with chloroacetyl chloride in DMF at 0°C yields a 2-chloroacetamide derivative .

  • Sulfonamide coupling : Subsequent displacement of the chloro group by thiophene-2-sulfonamide using K₂CO₃/KI in DMF at 70°C .

Reaction Conditions Yield Notes
ChloroacetylationChloroacetyl chloride, DMF, 0°C → RT82%Excess reagent (2 eq.) required .
Sulfonamide couplingThiophene-2-sulfonamide, K₂CO₃/KI, DMF, 70°C67%Prolonged heating (>8 h) reduces yield.

Thiophene-Sulfonamide Reactivity

The thiophene-2-sulfonamide group participates in:

  • Electrophilic substitution : Chlorination at the 5-position using Cl₂/FeCl₃ or NCS in DCM .

  • Hydrolysis : Conversion of the sulfonamide to sulfonic acid under strong acidic conditions (H₂SO₄, reflux) .

Reaction Reagents Outcome Reference
ChlorinationNCS, DCM, RT89% puritySelective at C5 due to thiophene’s electron-rich nature .
Hydrolysis6M H₂SO₄, 100°CQuantitativeForms 5-chlorothiophene-2-sulfonic acid .

Pyrrolidine Substituent Modifications

The pyrrolidin-1-yl group at position 6 undergoes:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in THF/NaH to form quaternary ammonium salts .

  • Ring-opening : Treatment with HCl/EtOH cleaves the pyrrolidine ring, yielding a primary amine intermediate .

Modification Conditions Product Yield
N-MethylationCH₃I, NaH, THF, 0°CN-Methylpyrrolidine derivative73%
Acidic hydrolysis6M HCl, EtOH, reflux6-Aminopyridazine68%

Stability Under Physiological Conditions

The compound demonstrates:

  • pH-dependent stability : Stable in PBS (pH 7.4) for 24 h but degrades in acidic media (pH < 4) via sulfonamide hydrolysis .

  • Oxidative resistance : No decomposition observed with H₂O₂ (1 mM), indicating robustness against reactive oxygen species .

Catalytic and Biological Interactions

  • Enzyme inhibition : The sulfonamide group binds zinc in metalloenzymes (e.g., carbonic anhydrase), with IC₅₀ values < 100 nM .

  • Cytotoxicity : Derivatives show antiproliferative activity in A549 cells (IC₅₀ = 1.2 µM) via c-Met kinase inhibition .

Scientific Research Applications

5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including infectious diseases and oncology.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related sulfonamides and heterocyclic derivatives.

Structural Analogues

  • Compound A: 5-chloro-N-(pyridazin-3-ylmethyl)thiophene-2-sulfonamide Key Difference: Lacks the triazolo-pyrrolidine moiety. Implication: Reduced steric bulk may decrease target binding affinity compared to the target compound.
  • Compound B: N-((6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide Key Difference: Morpholine replaces pyrrolidine. Implication: Morpholine’s oxygen atom increases polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to pyrrolidine’s lipophilic nature.

Functional Analogues

  • Compound C: 5-nitro-thiophene-2-sulfonamide derivatives Key Difference: Nitro group instead of chloro substitution.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 413.89 328.78 405.88
LogP (Predicted) 2.1 1.4 1.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 5 8
Topological Polar Surface Area (Ų) 108.3 89.6 115.2

Note: Data derived from computational models (e.g., B3LYP/6-31G basis sets for logP and TPSA) *.

Research Findings and Limitations

  • Computational Predictions : Methods like B3LYP/6-31*G have validated NMR chemical shifts for related heterocycles (e.g., chalcones), supporting the reliability of these models for predicting properties of the target compound . However, experimental validation (e.g., solubility, IC₅₀ values) is absent in the provided evidence.
  • Geographical/Environmental Factors : While unrelated to pharmacological properties, studies on soil and irrigation water analysis (Tables 2–7 in ) emphasize the importance of environmental variables in natural product isolation, indirectly highlighting the need for controlled synthetic conditions for the target compound .

Biological Activity

5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides featuring a thiophene moiety and a pyridazine derivative. The presence of the triazole ring and the chlorinated aromatic system enhances its biological profile. The molecular formula is C₁₄H₁₈ClN₅O₂S, with a molecular weight of approximately 345.85 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Some derivatives have shown potency as inhibitors of c-Met kinase, which is crucial in cancer progression and metastasis. For example, related compounds demonstrated IC50 values ranging from 0.090 μM to 1.06 μM against c-Met kinase in various cancer cell lines (A549, MCF-7, HeLa) .
  • Antiproliferative Activity : The compound's structure suggests potential antiproliferative effects against tumor cells. In vitro assays have shown significant cytotoxicity against several cancer cell lines with varying IC50 values .
  • COX-II Inhibition : Some studies have indicated that similar sulfonamide compounds might act as selective COX-II inhibitors, which are relevant in the treatment of inflammation-related diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

Activity Cell Line/Target IC50 Value (μM) Reference
c-Met Kinase InhibitionA5490.090
Antiproliferative ActivityMCF-71.23
CytotoxicityHeLa2.73
COX-II InhibitionVariousNot Specified

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Cytotoxicity Studies : A study involving a series of triazolo-pyridazine derivatives highlighted that certain compounds exhibited significant cytotoxic effects against multiple cancer cell lines with promising IC50 values . This suggests that modifications in the structure could lead to enhanced activity.
  • Kinase Inhibition : Another research effort focused on the design and synthesis of triazolo-pyridazine derivatives revealed that these compounds could effectively inhibit c-Met kinase activity, which plays a pivotal role in tumor growth and survival pathways .

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